N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide
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Overview
Description
N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide is a complex organic compound that features a combination of a naphthalene ring, a thiadiazole ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzyl chloride with sodium sulfite to form 4-fluorobenzyl sulfonate. This intermediate is then reacted with 2-amino-1,3,4-thiadiazole to form the sulfonyl thiadiazole derivative. Finally, this derivative is coupled with naphthalene-1-carboxylic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or sulfides.
Scientific Research Applications
N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiadiazole ring may also interact with nucleic acids or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
- 2-[(4-Fluorobenzyl)sulfonyl]ethanethioamide
- 2-(4-Fluorobenzyl)-5-(methylsulfonyl)-1,3,4-oxadiazole
Uniqueness
N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H14FN3O3S2 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C20H14FN3O3S2/c21-15-10-8-13(9-11-15)12-29(26,27)20-24-23-19(28-20)22-18(25)17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H,22,23,25) |
InChI Key |
XDSJAFNNEHJBHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)S(=O)(=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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